N-(5-chloro-2-methoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structural features, which include a triazole ring fused to a pyrimidine ring, and various substituents such as a chloro, methoxy, phenyl, and trifluoromethyl groups
Preparation Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate precursors.
Formation of the Pyrimidine Ring: The pyrimidine ring is often constructed via condensation reactions involving amidines and β-dicarbonyl compounds.
Coupling Reactions: The triazole and pyrimidine rings are then fused together through coupling reactions, often facilitated by catalysts such as palladium.
Introduction of Substituents: The chloro, methoxy, phenyl, and trifluoromethyl groups are introduced through various substitution reactions, using reagents like chlorinating agents, methoxylating agents, and trifluoromethylating agents
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
N-(5-chloro-2-methoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents like chloro or methoxy groups are replaced by other nucleophiles.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures
Common reagents and conditions used in these reactions include catalysts like palladium, solvents like dichloromethane, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
N-(5-chloro-2-methoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Similar in structure but with a pyrazole ring instead of a triazole ring.
Triazolo[3,4-b][1,3,4]thiadiazine: Contains a thiadiazine ring fused to a triazole ring.
Triazolo[1,5-a]pyrimidine Derivatives: Various derivatives with different substituents and functional groups
The uniqueness of this compound lies in its specific combination of substituents and its potential for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H13ClF3N5O2 |
---|---|
Molecular Weight |
447.8g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C20H13ClF3N5O2/c1-31-15-8-7-12(21)9-14(15)25-18(30)17-27-19-26-13(11-5-3-2-4-6-11)10-16(20(22,23)24)29(19)28-17/h2-10H,1H3,(H,25,30) |
InChI Key |
IWLDCYWEPFIEBP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=NN3C(=CC(=NC3=N2)C4=CC=CC=C4)C(F)(F)F |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=NN3C(=CC(=NC3=N2)C4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.